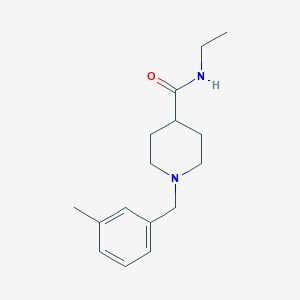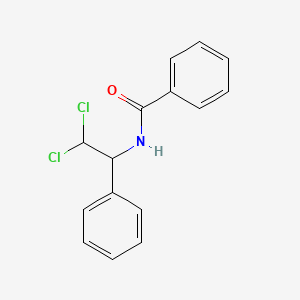![molecular formula C18H16BrClN2O3 B5067292 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It is commonly referred to as a quinazolinone derivative and has been the subject of extensive scientific research over the years.
Mecanismo De Acción
The mechanism of action of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One of the areas of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects.
Métodos De Síntesis
The synthesis method of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves a series of chemical reactions. It is typically synthesized through the reaction of 2-(4-bromo-2-chlorophenoxy) ethylamine with ethyl 2-aminoacetate in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-13-5-6-17(15(20)11-13)25-10-9-24-8-7-22-12-21-16-4-2-1-3-14(16)18(22)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWQLMISWZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5067216.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B5067224.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)

![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![1-(4-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067262.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(2-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B5067272.png)
![1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5067274.png)
![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5067299.png)
